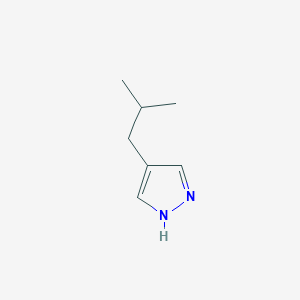
Methyl 5-amino-6-methylpicolinate
Overview
Description
Scientific Research Applications
Efficient Synthesis Methods
A study discusses an efficient synthesis method involving copper and 6-methylpicolinic acid catalyzed coupling reaction of substituted 5-bromopyrimidin-4-amines with alkynes, leading to the formation of pyrrolo[2,3-d]pyrimidines, indicating the relevance of related compounds in synthesizing complex structures (Jiang et al., 2015).
Antimicrobial and Anti-inflammatory Activities
Compounds structurally related to Methyl 5-amino-6-methylpicolinate have been studied for their antimicrobial and anti-inflammatory properties. For instance, novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were synthesized, displaying potent antibacterial activity and good dose-dependent anti-inflammatory activity (Al-Abdullah et al., 2014).
Antimalarial Activity
Research on substituted 1-phenyl-2-propanones leading to compounds with significant antimalarial potency highlights the potential of similar molecular structures in developing treatments against resistant strains of malaria (Werbel et al., 1986).
Sensing Properties
Isomers of quinoline have been synthesized to compare their fluorescence sensing properties for ions like Al3+ and Zn2+, demonstrating the utility of related compounds in the development of chemosensors for metal ions (Hazra et al., 2018).
Future Directions
While specific future directions for “Methyl 5-amino-6-methylpicolinate” are not available, research in related fields like DNA methylation and photodynamic therapy suggest potential areas of interest . For instance, genetic impacts on DNA methylation could provide insights for human disease onset and progression . Photodynamic therapy, which uses photosensitizers excited by light to create reactive oxygen species, has shown promise as a new therapy for cancer treatment .
Properties
IUPAC Name |
methyl 5-amino-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXWFPWIDMWTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343786-11-8 | |
| Record name | methyl 5-amino-6-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2825807.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2825809.png)


![2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2825815.png)

![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide](/img/structure/B2825817.png)

![2-((3-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2825822.png)

![N-benzyl-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2825825.png)
![N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2825827.png)


